

A Technical Guide to the Physical and Chemical Properties of Sodium Pyroantimonate

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Compound of Interest

Compound Name: Pyroantimonate

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Sodium **pyroantimonate**, an inorganic compound of sodium and antimony, serves a variety of industrial roles, from a clarifying agent in glass manufacturing to a flame retardant in plastics and textiles.^{[1][2]} Its chemical identity is often represented by various formulas, including the hydrated form ($\text{Na}_2\text{H}_2\text{Sb}_2\text{O}_7 \cdot x\text{H}_2\text{O}$), a simplified anhydrous form (NaSbO_3), or as sodium hexahydroxoantimonate ($\text{Na}[\text{Sb}(\text{OH})_6]$), reflecting its complex structure.^{[3][4][5]} This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data, to assist professionals in research and development.

Physical Properties

Sodium **pyroantimonate** is typically a white or off-white, fine crystalline powder.^{[3][6]} It can exist in granular and equiaxed crystal forms.^{[7][8]} It is noted for its high thermal stability.^{[1][7]}

Table 1: Quantitative Physical Properties of Sodium **Pyroantimonate**

Property	Value	Source(s)
Molecular Formula	$\text{Na}_2\text{H}_2\text{Sb}_2\text{O}_7$ (anhydrous) / $\text{NaSb}(\text{OH})_6$ / NaSbO_3	[8][9][10]
Molecular Weight	~403.51 g/mol (for $\text{H}_2\text{Na}_2\text{O}_7\text{Sb}_2$) / 246.75 g/mol (for $\text{NaSb}(\text{OH})_6$)	[8][9]
Appearance	White or off-white crystalline powder	[6][11]
Melting Point	~300 °C / 1200 °C	[8][9]
Boiling Point	1400 °C	[12]
Thermal Stability	Does not decompose at 1000 °C	[1][7][11]
Density	3.7 g/cm ³	[2]

Note: Discrepancies in reported melting points may be due to different forms or purities of the compound.

Chemical Properties

The chemical behavior of sodium **pyroantimonate** is characterized by its solubility profile and its stability under various conditions.

Solubility

The solubility of sodium **pyroantimonate** is highly dependent on the solvent and temperature. It is generally described as sparingly soluble or insoluble in cold water but more readily soluble in hot water.[3][6][11] It is insoluble in ethanol and alcohol.[3][6][12]

Table 2: Solubility of Sodium **Pyroantimonate** in Various Solvents

Solvent	Solubility	Source(s)
Cold Water	Insoluble / Sparingly soluble	[3][6]
Hot Water	Easily soluble / Soluble	[3][6][13]
Ethanol / Alcohol	Insoluble	[3][6][12]
Acetic Acid	Insoluble	
Dilute Inorganic Acids	Insoluble	
Dilute Alkali	Insoluble	
Tartaric Acid	Soluble	
Sodium Sulfide Solution	Soluble	
Concentrated Sulfuric Acid	Soluble	

Reactivity and Stability

Sodium **pyroantimonate** is a stable compound under normal temperatures and pressures.[5] It is not considered reactive and hazardous polymerization will not occur.[5] However, it is incompatible with acids, alkalis, and reducing agents.[5] Contact with freshly formed hydrogen under reducing conditions may generate toxic stibine gas.[5] It does not react with acids or bases.[9]

Experimental Protocols & Methodologies

The synthesis of sodium **pyroantimonate** can be achieved through various methods, primarily involving the oxidation of an antimony source in an alkaline sodium solution.

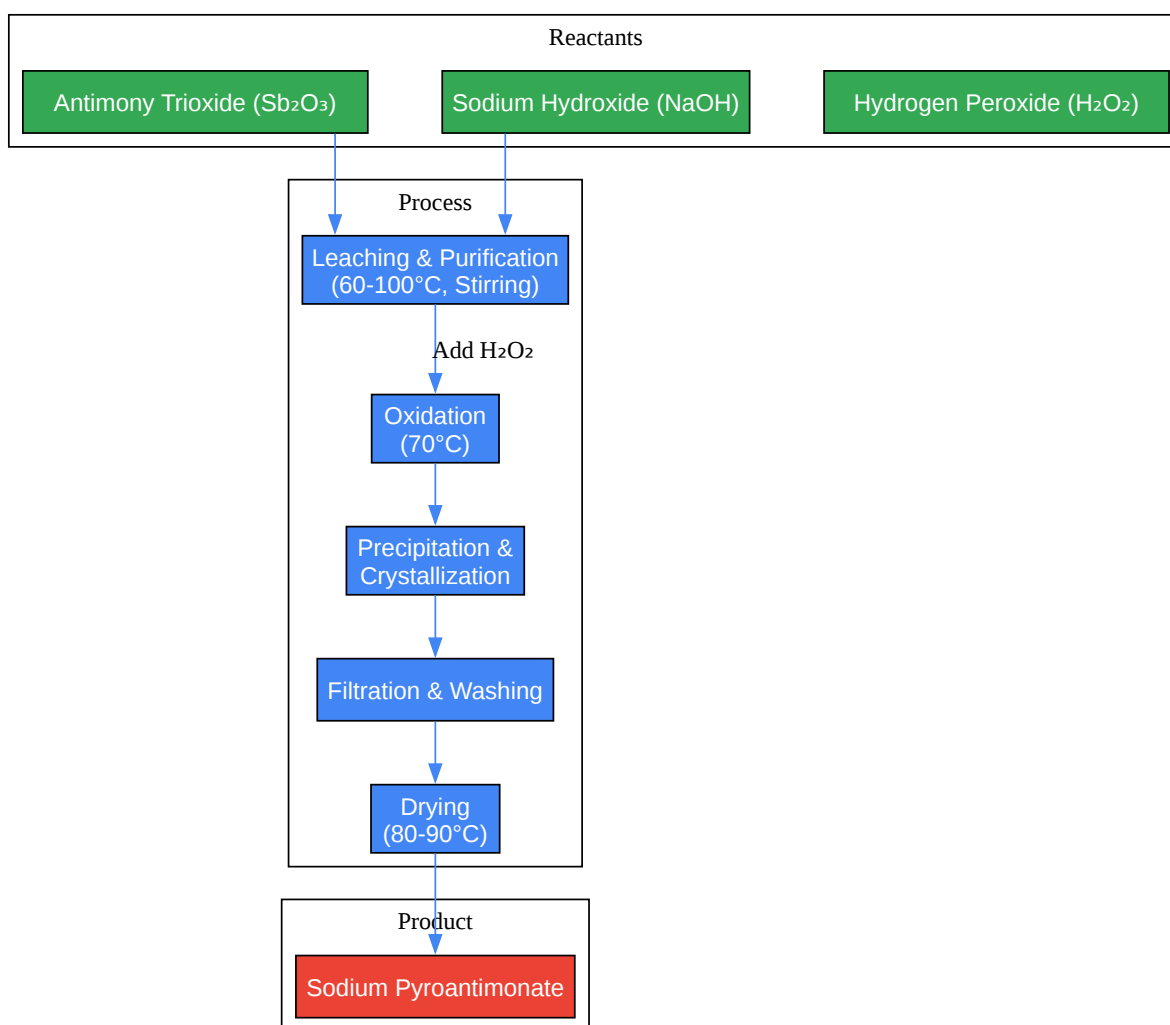
Synthesis via Hydrogen Peroxide Oxidation

This common wet-process method uses antimony trioxide (Sb_2O_3) as the antimony source and hydrogen peroxide (H_2O_2) as the oxidizing agent in a sodium hydroxide (NaOH) solution.[14] [15]

Methodology:

- Leaching: Antimony trioxide is leached with a sodium hydroxide solution (150-550 g/L) at a temperature of 60-100 °C with stirring for 1.0-2.5 hours.[14]
- Purification: Impurities such as lead and arsenic are removed by adding a sodium sulfide (Na₂S) solution.[7][14] The mixture is filtered.[7]
- Oxidation: The filtrate is treated with hydrogen peroxide as an oxidant. The reaction is maintained at a controlled temperature (e.g., 70 °C) for a set duration (e.g., 2 hours).[7][15]
- Precipitation & Crystallization: The resulting sodium **pyroantimonate** precipitates from the solution upon cooling.[7][15]
- Isolation: The product is obtained by filtration, followed by washing with pure water until the wash is neutral.[7]
- Drying: The final product is dried at 80-90 °C.[7]

The overall reaction can be summarized as: $2\text{NaOH} + \text{Sb}_2\text{O}_3 + 2\text{H}_2\text{O}_2 + 4\text{H}_2\text{O} \rightarrow \text{Na}_2\text{H}_2\text{Sb}_2\text{O}_7 \cdot 6\text{H}_2\text{O}$ [15]



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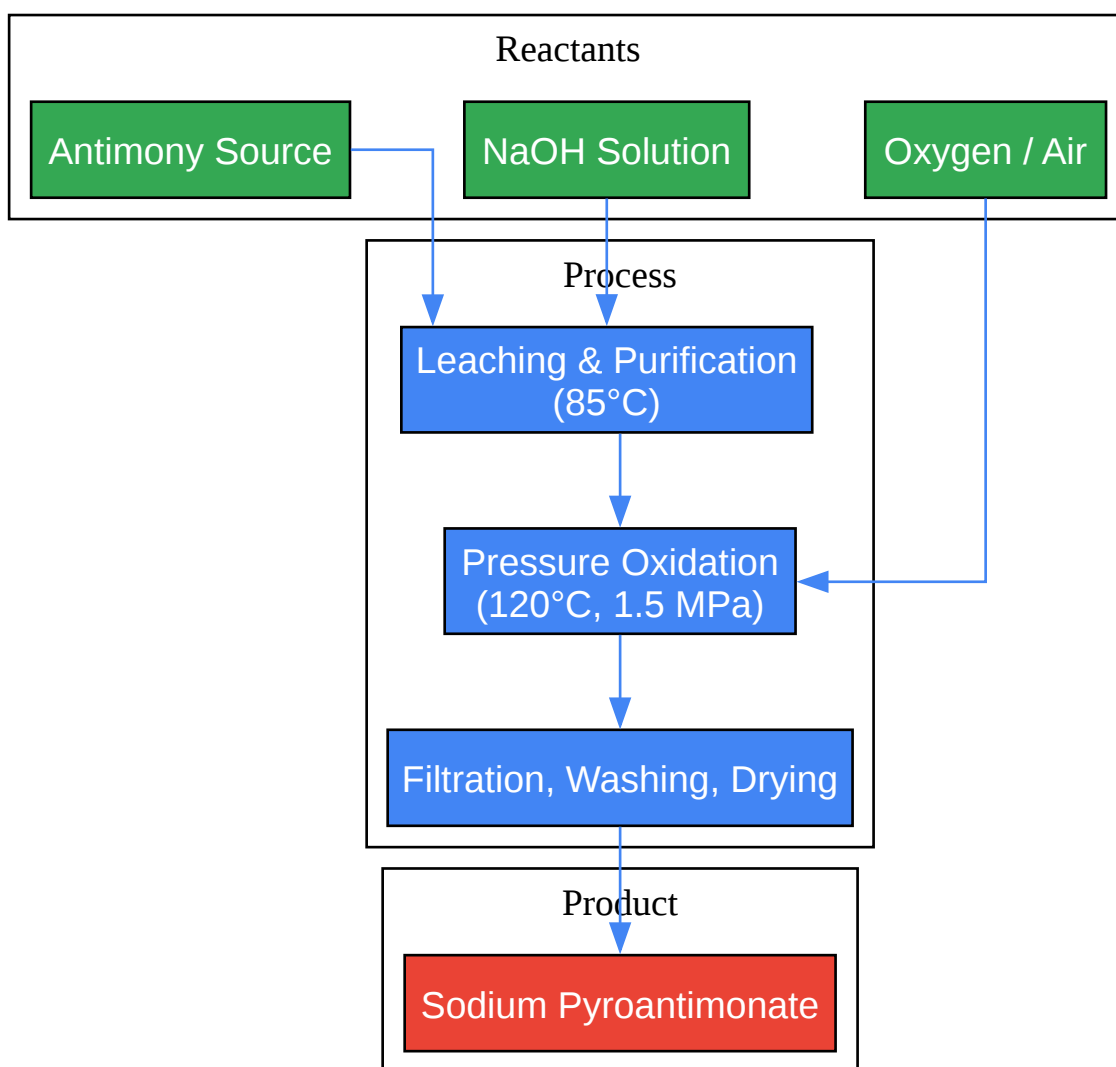
Caption: Workflow for Sodium **Pyroantimonate** Synthesis via H_2O_2 Oxidation.

Synthesis via Air/Oxygen Oxidation

This method involves oxidizing an antimony source under pressure with air or oxygen.

Methodology:

- Leaching: Antimony oxide powder is mixed with a sodium hydroxide solution and stirred at an elevated temperature (e.g., 85 °C for 60 minutes).^[7]
- Purification: A purifying agent like Na₂S is added to remove impurities.^[7]
- Oxidation: The filtered mixture is transferred to a high-pressure reactor. Oxygen is introduced, and the reaction proceeds at a controlled temperature and pressure (e.g., 120 °C and 1.5 MPa for 60 minutes).^[7]
- Isolation: The resulting sodium **pyroantimonate** product is isolated through filtration, washing, and drying.^[7]



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Caption: Workflow for Sodium **Pyroantimonate** Synthesis via Pressure Oxidation.

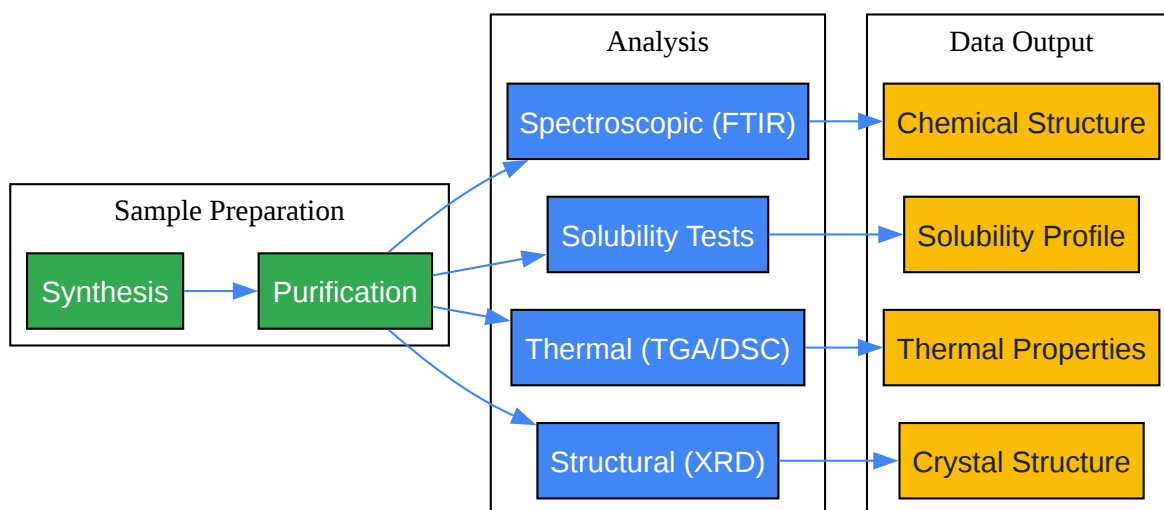
Property Characterization

While specific experimental protocols for property determination were not detailed in the surveyed literature, standard analytical techniques are employed.

Logical Workflow for Characterization:

- Synthesis: Prepare the sodium **pyroantimonate** sample using a chosen method (e.g., H₂O₂ oxidation).

- **Purification:** Wash and dry the sample to remove unreacted precursors and byproducts.
- **Structural Analysis:** Use techniques like X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.
- **Thermal Analysis:** Employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability, decomposition temperature, and melting point.
- **Solubility Testing:** Measure the amount of solute that dissolves in a standard volume of solvent (e.g., water, ethanol) at various temperatures.
- **Spectroscopic Analysis:** Utilize techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups and confirm the chemical structure.



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